Product packaging for 3-Fluoro-2,4-dimethylaniline(Cat. No.:CAS No. 948294-18-6)

3-Fluoro-2,4-dimethylaniline

Cat. No.: B1343935
CAS No.: 948294-18-6
M. Wt: 139.17 g/mol
InChI Key: UEOKJCQUYGQDFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2,4-dimethylaniline, with the molecular formula C8H10FN and a molecular weight of 139.17 g/mol, is a fluorinated organic compound featuring an amine group on a benzene ring that is differentially substituted with fluorine and methyl groups . This specific arrangement of substituents makes it a valuable scaffold and building block in sophisticated organic synthesis, particularly in the research and development of pharmaceuticals and agrochemicals. The compound should be stored in a cool, dark place under an inert atmosphere . Researchers are advised to handle this material with appropriate care. As a fluoroaniline derivative, this compound belongs to a class of molecules that are frequently studied using advanced computational methods such as Density Functional Theory (DFT) for predicting their spectroscopic, structural, and electronic properties, which aids in rational drug design . The presence of both electron-donating (methyl) and electron-withdrawing (fluoro) groups on the aromatic ring influences its electron density and reactivity, making it a subject of interest for further chemical investigation and application in creating more complex, biologically active molecules. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10FN B1343935 3-Fluoro-2,4-dimethylaniline CAS No. 948294-18-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2,4-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOKJCQUYGQDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Importance of Fluorinated Arylamines in Contemporary Organic Chemistry Research

Fluorinated arylamines are a class of organic compounds that have garnered significant attention in modern organic chemistry research. The introduction of fluorine atoms into the aromatic ring of arylamines can dramatically alter the molecule's physical, chemical, and biological properties. beilstein-journals.org This is due to fluorine's unique characteristics, such as its high electronegativity, small atomic radius similar to hydrogen, and the strength of the carbon-fluorine bond. beilstein-journals.org

The incorporation of fluorine can lead to enhanced metabolic stability, increased lipophilicity, and improved bioavailability of molecules, making these compounds particularly valuable in the development of pharmaceuticals and agrochemicals. beilstein-journals.orgchinesechemsoc.org It is estimated that approximately 20% of all pharmaceuticals and about 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org In materials science, fluorinated compounds are utilized in the creation of advanced materials like conductive polymers. iucr.orgresearchgate.net The unique electronic properties imparted by fluorine also make these compounds useful as intermediates in the synthesis of more complex molecules, including dyes and pigments.

Positional Isomerism and Substituent Effects in Fluoroaniline Chemistry

Positional isomerism plays a crucial role in determining the properties of fluoroanilines. The location of the fluorine atom and other substituents on the aniline (B41778) ring significantly influences the molecule's electronic and structural characteristics. chemrxiv.org Aniline and its derivatives can exist as ortho, meta, and para isomers, and the specific arrangement of substituents dictates the molecule's reactivity and interactions. chemrxiv.org

The electron-withdrawing nature of fluorine and the mesomeric effects from the nitrogen lone pair into the aromatic system are key factors. umanitoba.ca For instance, in halogen-substituted anilines, the inversion barrier of the amine group is generally lowered compared to the parent aniline molecule, with the exception of p-fluoroaniline. umanitoba.ca The position of the halogen substituent is critical; for example, the barrier to planarity in ortho-substituted fluoroanilines is higher than in their meta-substituted counterparts, which has been attributed to the formation of an intramolecular hydrogen bond between the adjacent amine and fluorine groups. umanitoba.ca Theoretical studies using methods like Density Functional Theory (DFT) are often employed to investigate the structural and electronic properties of different fluoroaniline (B8554772) isomers, providing insights into bond lengths, bond angles, and electronic charge distribution. chemrxiv.orgresearchgate.netdergipark.org.trtrdizin.gov.tr

Scope and Significance of Academic Investigations Pertaining to 3 Fluoro 2,4 Dimethylaniline and Its Structural Analogues

Strategic Approaches to Aryl Fluorination

The creation of the crucial carbon-fluorine bond on the aniline framework can be approached from several distinct angles, each with its own mechanistic basis and practical considerations. These methods include transforming an existing amino group into a fluorine substituent, or introducing fluorine through nucleophilic or electrophilic substitution on a pre-functionalized aromatic ring.

Diazotization-Mediated Fluorination of Aminoaromatics

One of the most established methods for introducing a fluorine atom onto an aromatic ring is through the decomposition of an aryl diazonium salt. This process, famously known as the Balz-Schiemann reaction, begins with the diazotization of a primary aromatic amine. wikipedia.orgbyjus.com For the synthesis of this compound, the logical starting material for this route is 2,4-dimethylaniline (B123086). The reaction proceeds in two main stages: the formation of a stable diazonium tetrafluoroborate (B81430) salt, followed by its decomposition to yield the aryl fluoride (B91410). byjus.comnih.govresearchgate.net

The cornerstone of the Balz-Schiemann reaction is the thermal decomposition of the intermediate diazonium tetrafluoroborate salt (ArN₂⁺BF₄⁻). wikipedia.org This salt is typically prepared by treating the primary amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) in the presence of fluoroboric acid (HBF₄). byjus.com The resulting diazonium salt is often stable enough to be isolated, dried, and then decomposed by heating. nih.gov The thermal process drives off nitrogen gas and boron trifluoride, leaving the desired aryl fluoride. wikipedia.orgresearchgate.net

The decomposition can be carried out neat (solvent-free) or in the presence of an inert, high-boiling solvent. nih.govgoogle.com The use of a solvent can sometimes facilitate smoother decomposition and prevent the formation of tars. nih.gov The reaction is believed to proceed through the formation of a highly unstable aryl cation, which then abstracts a fluoride ion from the BF₄⁻ counterion. wikipedia.orgresearchgate.net

A patent describes the diazotization of 2,4-dimethylaniline, which, after turning orange, showed vigorous gas evolution after 20 minutes, indicating the formation and decomposition of the diazonium species. google.com

To enhance reaction efficiency and potentially reduce the formation of byproducts, modern variations of the Balz-Schiemann reaction employ alternative energy sources. Ultrasound irradiation has emerged as a beneficial technique in organic synthesis. In the context of diazotization-fluorination, applying ultrasound can facilitate the slow and controlled addition of reagents, helping to manage the exothermic nature of the reaction and reduce the formation of tarry substances. google.com The mechanical effects of acoustic cavitation can improve mass transfer and accelerate the rate of reaction, potentially leading to higher yields and shorter reaction times under milder conditions. acs.orgnih.gov

Nucleophilic Fluorination Pathways

Nucleophilic aromatic substitution (SNAF) represents an alternative strategy for C-F bond formation. This method involves the displacement of a suitable leaving group, such as a halide or a nitro group, from an activated aromatic ring by a nucleophilic fluoride source. researchgate.netgoogle.com For this pathway to be effective, the aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

Common fluoride sources for these reactions include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF). researchgate.net The reactions are typically conducted in high-boiling polar aprotic solvents. To achieve fluorination on a 2,4-dimethylbenzene scaffold to produce a precursor for this compound, a starting material such as 1-chloro-2,4-dimethyl-3-nitrobenzene (B3149631) would be required. The nitro group acts as the necessary activating group to facilitate the displacement of the chlorine atom by the fluoride ion.

Electrophilic Fluorination Strategies

Direct fluorination of an aromatic ring using an electrophilic fluorine source is a more modern approach. These reagents act as a source of "F⁺" and can directly substitute a hydrogen atom on an electron-rich aromatic ring. Widely used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄). mdpi.combeilstein-journals.org

For the synthesis of this compound, this strategy would involve the direct fluorination of 2,4-dimethylaniline. However, this approach faces significant challenges regarding regioselectivity. The amino group is a powerful ortho- and para-directing group, as are the two methyl groups to a lesser extent. The combined directing effects would favor fluorination at positions 5 and 6 (ortho and para to the amino group), making the selective synthesis of the 3-fluoro isomer highly challenging without the use of specialized directing group strategies. researchgate.net

Table 1: Comparison of Strategic Approaches to Aryl Fluorination

Methodology Typical Starting Material Key Reagents General Characteristics
Diazotization-Mediated Fluorination Primary Aromatic Amine (e.g., 2,4-dimethylaniline) NaNO₂, HBF₄ Well-established, often reliable; involves isolation of potentially unstable diazonium salts. wikipedia.orgbyjus.comnih.gov
Nucleophilic Fluorination (SNAF) Activated Aryl Halide/Nitro Compound KF, CsF Requires an electron-withdrawing group ortho/para to the leaving group; sensitive to substrate structure. researchgate.netgoogle.com
Electrophilic Fluorination Electron-Rich Arene (e.g., 2,4-dimethylaniline) Selectfluor®, NFSI Direct C-H functionalization; regioselectivity can be a major challenge with multiple activating groups. mdpi.comresearchgate.net

Amination Reactions in the Synthesis of Dimethylaniline Frameworks

The Buchwald-Hartwig amination is a premier method for this transformation. sioc-journal.cnresearchgate.net It utilizes a palladium catalyst in combination with a specialized phosphine (B1218219) ligand to couple aryl halides or triflates with amines. organic-chemistry.orgacs.orgacs.org To synthesize a dimethylaniline, the reaction would employ dimethylamine (B145610) as the nitrogen source. organic-chemistry.orgacs.org

The catalytic cycle generally involves a palladium(0) species, a phosphine ligand to stabilize the metal center and facilitate the reaction, and a base to deprotonate the amine. A typical catalytic system might consist of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), a bulky electron-rich phosphine ligand such as XPhos, and a base like potassium phosphate (B84403) (K₃PO₄). organic-chemistry.org This methodology is valued for its broad functional group tolerance and its effectiveness with a wide range of substrates, including electron-rich, electron-neutral, and electron-deficient aryl triflates. acs.org Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, represent an older but still relevant alternative for the amination of aryl halides. bohrium.com

Table 2: Key Components in Buchwald-Hartwig Amination for Dimethylaniline Synthesis

Component Example(s) Function
Aryl Precursor Aryl Halide (Ar-Br), Aryl Triflate (Ar-OTf) The electrophilic partner providing the aromatic framework. organic-chemistry.orgacs.org
Amine Source Dimethylamine (HNMe₂) The nucleophilic partner providing the dimethylamino group. organic-chemistry.org
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂ The transition metal center that facilitates the C-N bond formation. organic-chemistry.org
Phosphine Ligand XPhos, Buchwald-type biaryl phosphines Stabilizes the palladium catalyst and promotes key steps in the catalytic cycle. researchgate.netorganic-chemistry.org
Base K₃PO₄, Cs₂CO₃, NaOtBu Activates the amine and facilitates the final product-releasing step. organic-chemistry.org

Direct Amination Protocols for Xylene Precursors

Direct amination of xylene precursors presents a more atom-economical and environmentally benign alternative to traditional multi-step methods that often involve nitration followed by reduction. One notable approach involves the direct amination of o-xylene (B151617) using hydroxylamine (B1172632) hydrochloride in the presence of aluminum chloride to produce 3,4-dimethylaniline (B50824). orgsyn.org While this method does not directly yield the fluorinated target, it provides a crucial non-fluorinated intermediate.

A patented method for the direct amination of m-xylene (B151644) to produce 2,4-dimethylaniline utilizes soluble vanadium salt catalysts. This process is highlighted for its high selectivity and environmental benefits, offering a greener route to the precursor of this compound. The subsequent fluorination of the resulting dimethylaniline is a necessary step to arrive at the final product.

Regioselective Synthesis of Fluorinated Dimethylanilines

Achieving regioselectivity in the fluorination of dimethylanilines is a significant synthetic challenge. The directing effects of the amino and methyl groups on the aromatic ring, along with the deactivating nature of the fluorine atom, must be carefully considered.

One common strategy involves the fluorination of a pre-formed dimethylaniline. For instance, fluorination via diazonium salt intermediates is a well-established method for aromatic fluorination. The efficiency of this process can be enhanced by the use of ultrasound and boron trifluoride etherate (BF3·etherate).

Another approach is to introduce the fluorine atom at an earlier stage of the synthesis. For example, the synthesis of 2,3-dimethyl-4-fluorophenol starts with 2,3-dimethylfluorobenzene, which undergoes bromination and subsequent methoxylation and hydrolysis. google.com This highlights a strategy where the fluorine atom is already in place on the starting material.

Electrophilic fluorination using N-F reagents is another direct method, though it can sometimes lead to mixtures of isomers. For example, the direct o-fluorination of dimethyl- and diethylanilines has been achieved with perfluoropiperidine. researchgate.net The choice of fluorinating agent and reaction conditions is critical for controlling the regioselectivity. For instance, the use of a designer HF-based fluorinating reagent, the DMPU/HF complex, in gold-catalyzed reactions allows for the highly regioselective synthesis of fluoroalkenes and gem-difluoromethylene compounds from alkynes. nih.gov

Synthetic Utility of this compound as a Key Intermediate

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the presence of the reactive amino group and the unique electronic properties conferred by the fluorine and methyl substituents.

The amino group can be readily derivatized to form amides, sulfonamides, and other functional groups. For example, sulfonamide derivatives of anilines are important in drug discovery for their potential to enhance bioavailability and target specificity. The fluorine atom can influence the pKa of the aniline, its metabolic stability, and its binding interactions with biological targets.

An example of its utility is in the synthesis of complex heterocyclic structures. The development of a practical synthetic route to the drug regorafenib (B1684635) involves the preparation of 4-amino-3-fluorophenol (B140874) as a key intermediate. researchgate.net While not directly this compound, this demonstrates the importance of fluorinated amino-phenols and anilines in the synthesis of bioactive compounds. The strategies used to construct the regorafenib molecule, such as Fries and Beckman rearrangements, showcase the types of transformations that key intermediates like this compound can undergo. researchgate.net

Aromatic Nucleophilic Substitution (SNAr) Mechanisms

Aromatic nucleophilic substitution (SNAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.orgbyjus.com Unlike typical SN2 reactions, the SNAr mechanism does not proceed via a backside attack, which is sterically hindered by the benzene (B151609) ring. wikipedia.org Instead, it generally follows an addition-elimination pathway. byjus.com The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The presence of electron-withdrawing groups, particularly at positions ortho and para to the leaving group, is crucial for stabilizing this intermediate and accelerating the reaction. wikipedia.orgmasterorganicchemistry.com

In the context of this compound derivatives, the fluorine atom can act as a leaving group. The reactivity in SNAr is influenced by the electronic nature of the aniline derivatives and the reaction conditions. The amino group is strongly activating for electrophilic substitution but its influence, along with the methyl groups, must be considered in the context of nucleophilic substitution, where they can be deactivating unless modified or involved in specific mechanistic pathways.

While specific kinetic data for this compound is not extensively documented, studies on analogous fluorinated aromatics provide insight. For instance, the reaction rates of fluorinated nitrobenzenes with nucleophiles are well-studied. The high electronegativity of fluorine can activate the ring towards nucleophilic attack, even though the C-F bond is very strong. masterorganicchemistry.com This is because bond cleavage occurs in the second, fast step of the reaction.

Table 1: General Kinetic and Thermodynamic Parameters in SNAr Reactions

Parameter Description Typical Influence on Reaction Rate
k Rate Constant Increases with better nucleophiles and more electron-deficient substrates.
K Equilibrium Constant Favorable for stable Meisenheimer complexes and good leaving groups.
ΔG‡ Gibbs Free Energy of Activation Lower values lead to faster reactions; stabilized by electron-withdrawing groups.
ΔH‡ Enthalpy of Activation Reflects the energy barrier for bond formation/breaking in the transition state. raineslab.com

| ΔS‡ | Entropy of Activation | Often negative, reflecting the ordering of reactants in the transition state. raineslab.com |

This table presents generalized parameters for SNAr reactions based on established principles.

Hydrogen bonding can profoundly influence the pathway and rate of SNAr reactions, especially when amine nucleophiles are involved. researchgate.net Hydrogen bonding can stabilize the transition state, lowering the activation energy. In reactions involving fluorinated aromatics, hydrogen bonding between the amine nucleophile and the fluorine atom of the substrate can facilitate the reaction. semanticscholar.org

For a substrate like this compound, intermolecular hydrogen bonding between the aniline's N-H group and a solvent or another reagent molecule can alter its nucleophilicity. Conversely, if a derivative of this aniline were to act as the nucleophile, its N-H bonds could form hydrogen bonds with the electrophile's leaving group or other activating groups. researchgate.net In some cases, hydrogen bonding can induce a change in the reaction mechanism itself. researchgate.net For example, studies on the reaction of 2,4-dinitrofluorobenzene with aniline have shown that in hydrogen-bond acceptor solvents, a significant rate increase is observed, which is consistent with a mechanism facilitated by hydrogen bonding. researchgate.net

In aprotic solvents, the kinetics of SNAr reactions with primary and secondary amines often show a higher-than-first-order dependence on the amine concentration. This observation has led to the proposal of a "dimer nucleophile" mechanism. researchgate.net In this mechanism, a second molecule of the amine acts as a general base catalyst, assisting in the removal of the proton from the nitrogen atom in the transition state of the Meisenheimer complex formation.

The reaction of 2,4-dinitrochlorobenzene with aniline in aprotic solvents like toluene (B28343) has been studied, providing evidence for this mechanism. conicet.gov.ar The second-order rate coefficients show a linear dependence on the aniline concentration, suggesting that an aniline dimer is the effective nucleophile. conicet.gov.ar This catalytic role of the second amine molecule circumvents the need for a charged intermediate and is particularly important in nonpolar, aprotic media that cannot stabilize ions effectively. For derivatives of this compound participating in or catalyzing SNAr reactions, a similar mechanism could be operative in aprotic environments.

Electron Transfer Processes and Donor-Acceptor Interactions

The electronic structure of this compound, featuring both electron-donating (amino, methyl) and electron-accepting (fluoro) groups, makes it a candidate for participating in electron donor-acceptor (EDA) interactions. nih.gov Aniline and its derivatives are well-known electron donors. nih.govnih.gov EDA complexes can form between such donor molecules and suitable electron acceptors, often leading to a characteristic charge-transfer absorption band in the UV-vis spectrum. nih.govnih.gov

The formation of an EDA complex can be an initial step in a more complex reaction sequence. nih.gov Studies on the interaction of 3,4-dimethylaniline with an electron acceptor showed that the final product formation proceeds through an initial EDA complex. nih.gov The kinetics and thermodynamics of such complex formation can be evaluated, providing insight into the reaction mechanism. nih.gov

Recent advances in photoredox catalysis have highlighted the importance of electron transfer from anilines to generate reactive intermediates. nih.gov Photoinduced electron transfer from an aniline to a photocatalyst can generate a radical cation of the aniline, which can then undergo further reactions. nih.gov The development of methods for the difluoroalkylation of anilines via photoinduced EDA complexes showcases a practical application of these principles. nih.gov

Table 2: Examples of Donor-Acceptor Systems and Their Characteristics

Donor Acceptor Solvent Observation Reference
3,4-Dimethylaniline 2,3-Dicyano-1,4-naphthoquinone Chloroform Formation of an EDA complex as an intermediate. nih.gov
N,N-dimethylaniline Ethyl difluoroiodoacetate DMSO Formation of an EDA complex leading to difluoroalkylation. nih.gov

This table provides examples of related aniline derivatives involved in electron donor-acceptor interactions.

C-F Bond Activation and Functionalization Reactions

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant chemical challenge. nih.govmdpi.com However, the transformation of C-F bonds is highly desirable for synthesizing complex fluorinated molecules and for the degradation of persistent organofluorine compounds. nih.govmdpi.com Research into C-F bond activation often involves transition-metal catalysis or photoredox methods. nih.govnih.gov

For fluoroarenes like this compound, C-F activation can be achieved under specific conditions. The reactivity is influenced by the electronic environment of the C-F bond. The presence of ortho-amino groups can direct and facilitate certain activation processes. For example, the reaction of ortho-fluoroanilines with stoichiometric Ti(NMe2)4 resulted in defluoroamination, suggesting a metal-mediated SNAr-type mechanism where the amino group plays a key role. vt.edu

Lewis acids can play a crucial role in C-F bond activation and subsequent transformations. A Lewis acid can interact with the fluorine atom, polarizing the C-F bond and making the ipso-carbon more electrophilic and susceptible to nucleophilic attack. This strategy is a form of catalysis for SNAr-type reactions.

Alternatively, in some systems, Lewis acids can promote other transformations. For instance, treatment of a naphthol derivative with the Lewis acid BBr3 led to oxidation to the corresponding naphthoquinone. acs.org While not a direct C-F activation, this demonstrates how Lewis acids can induce reactivity in complex aromatic systems. In the context of this compound, a Lewis acid could potentially coordinate to the fluorine atom, facilitating its displacement or promoting other rearrangements or functionalizations on the aromatic ring. The specific outcome would depend on the choice of Lewis acid, the nucleophile, and the reaction conditions.

State of the Art Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of specific nuclei.

Proton (¹H) NMR for Structural Connectivity

Proton NMR spectroscopy would reveal the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. For 3-Fluoro-2,4-dimethylaniline, one would expect to observe signals for the two aromatic protons, the amine (NH₂) protons, and the two methyl (CH₃) group protons. The chemical shifts and coupling patterns, particularly the coupling between the fluorine atom and adjacent protons (H-F coupling), would be critical for confirming the substitution pattern on the aromatic ring.

Fluorine (¹⁹F) NMR for Fluorine Environment Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly specific and sensitive tool for characterization. This technique provides information exclusively about the fluorine nucleus. A ¹⁹F NMR spectrum of this compound would show a single resonance, and its coupling to nearby protons would further confirm the structure. The chemical shift of this signal is highly sensitive to the electronic environment of the fluorine atom.

Carbon (¹³C) NMR and Advanced Multi-Dimensional Techniques

¹³C NMR spectroscopy would identify all the unique carbon atoms in the molecule. For this compound, eight distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the six aromatic carbons and the two methyl carbons. The carbon attached to the fluorine atom would exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be used to definitively assign the proton and carbon signals and confirm the connectivity of the entire molecular framework.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for determining the molecular weight and formula.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise mass of the molecular ion. For this compound (C₈H₁₀FN), HRMS would be able to measure the mass with high accuracy, allowing for the unambiguous confirmation of its elemental composition.

Fragmentation Analysis and Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the molecular ion to provide further structural information. By analyzing the fragmentation pattern, one can deduce the connectivity of the atoms within the molecule. For this compound, characteristic losses, such as the loss of a methyl group or cleavage of the aromatic ring, would be expected. This fragmentation "fingerprint" is valuable for structural confirmation and for distinguishing it from its isomers.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides invaluable information regarding the molecular structure and functional groups present in a compound. While specific experimental spectra for this compound are not widely published, a detailed analysis can be constructed based on the known characteristic frequencies of its constituent functional groups and data from analogous molecules like 2,4-dimethylaniline (B123086) and other fluoro-substituted anilines. ias.ac.innih.gov

The vibrational spectrum of this compound is dominated by contributions from the amino (-NH₂) group, the aromatic ring, the two methyl (-CH₃) groups, and the carbon-fluorine (C-F) bond.

Amino (-NH₂) Group Vibrations: The primary amine group gives rise to several characteristic bands. The N-H stretching vibrations are typically observed in the 3300-3500 cm⁻¹ region. nih.gov Usually, two distinct bands appear, corresponding to the asymmetric and symmetric stretching modes. The N-H scissoring (bending) vibration is expected to produce a band near 1600 cm⁻¹. oup.com

Aromatic Ring Vibrations: The benzene (B151609) ring exhibits several characteristic vibrations. Aromatic C-H stretching bands are typically found at frequencies slightly above 3000 cm⁻¹ (e.g., 3010-3080 cm⁻¹). ias.ac.in Carbon-carbon (C=C) stretching vibrations within the ring appear in the 1400-1620 cm⁻¹ region. For instance, in the closely related 2,4-dimethylaniline, bands are observed around 1611 cm⁻¹ and 1510 cm⁻¹. ias.ac.in

Methyl (-CH₃) Group Vibrations: The methyl groups attached to the aromatic ring also have distinct vibrational modes. Asymmetric and symmetric C-H stretching vibrations of the methyl groups are expected in the 2850-3000 cm⁻¹ range. Bending vibrations (scissoring and rocking) for the methyl groups typically occur in the 1375-1470 cm⁻¹ region.

Carbon-Fluorine (C-F) Vibration: The C-F stretching vibration is a key feature for identifying fluorinated aromatic compounds. This bond typically produces a strong absorption band in the IR spectrum in the region of 1100-1300 cm⁻¹. The exact position is sensitive to the substitution pattern on the aromatic ring.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Reference
Amino (-NH₂)Asymmetric & Symmetric N-H Stretch3300 - 3500 nih.gov
N-H Scissoring (Bending)~1600 oup.com
Aromatic RingC-H Stretch3010 - 3080 ias.ac.in
C=C Stretch1400 - 1620 ias.ac.in
Methyl (-CH₃)C-H Stretch2850 - 3000
C-H Bending1375 - 1470
Carbon-Fluorine (C-F)C-F Stretch1100 - 1300

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence

Electronic spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels.

The UV-Vis absorption spectrum of this compound is primarily determined by the aniline (B41778) chromophore. The spectrum is expected to show strong absorption bands corresponding to π → π* electronic transitions within the benzene ring. chemrxiv.org The amino and methyl groups act as auxochromes, which can modify the absorption characteristics of the benzene ring, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in molar absorptivity.

For example, N,N-dimethylaniline in cyclohexane (B81311) exhibits a primary absorption maximum (λmax) at 251 nm. photochemcad.com The introduction of a fluorine atom and an additional methyl group is expected to further modulate this value. Theoretical studies on m-fluoroaniline indicate that the primary electronic transition arises from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). chemrxiv.org These transitions are allowed and typically exhibit high molar extinction coefficients.

Many aniline derivatives exhibit fluorescence, where the molecule emits a photon after being promoted to an excited electronic state. The luminescence properties, including the fluorescence quantum yield, are highly sensitive to the molecular structure and the surrounding environment, such as solvent polarity. nii.ac.jp

Chromatographic-Mass Spectrometric (GC/MS, LC/MS-MS) Methodologies

Chromatographic techniques coupled with mass spectrometry are powerful tools for the separation, identification, and quantification of aniline derivatives, even at trace levels in complex matrices. semanticscholar.orgresearchgate.net

Both Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-tandem Mass Spectrometry (LC/MS-MS) are well-suited for the analysis of aniline derivatives. The choice of method often depends on the volatility and thermal stability of the analyte and the complexity of the sample matrix.

GC/MS Analysis: For volatile and thermally stable compounds like dimethylanilines, GC/MS is a robust technique. nih.govgoogle.com A typical method would involve:

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi-5MS). nih.gov

Injection: Splitless injection is commonly used for trace analysis to maximize the transfer of the analyte onto the column.

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically employed, which generates reproducible fragmentation patterns useful for library matching and structural confirmation.

Detection: For trace quantification, Selected Ion Monitoring (SIM) mode is preferred over full scan mode due to its enhanced sensitivity. Specific ions characteristic of the target analyte's mass spectrum are monitored.

LC/MS-MS Analysis: LC/MS-MS offers the advantage of analyzing less volatile or thermally labile compounds without the need for derivatization. d-nb.info It is particularly powerful for trace analysis in complex matrices due to its high selectivity and sensitivity. oup.comd-nb.info A representative LC/MS-MS method for an aniline derivative would include:

Column: Reversed-phase chromatography using a C18 column is common for separating aniline derivatives. oup.comresearchgate.net

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol. d-nb.info

Ionization: Positive-mode Electrospray Ionization (ESI+) is highly effective for protonating the basic amino group of anilines, forming a strong [M+H]⁺ ion.

Detection: Tandem mass spectrometry is performed in Multiple Reaction Monitoring (MRM) mode. The precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is monitored in the third quadrupole. This technique provides excellent selectivity and significantly reduces background noise, enabling very low limits of detection (LOD) and quantification (LOQ). oup.comresearchgate.net

The following table outlines typical parameters for LC/MS-MS trace analysis of aniline derivatives.

ParameterTypical SettingReference
Chromatography
ColumnReversed-phase C18 oup.comresearchgate.net
Mobile PhaseWater/Acetonitrile or Methanol with Formic Acid d-nb.info
Flow Rate0.2 - 0.5 mL/min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive d-nb.info
Detection ModeMultiple Reaction Monitoring (MRM) d-nb.info
Precursor Ion ([M+H]⁺)m/z 140.1 (for C₈H₁₀FN)
Collision GasArgon nih.gov

Separation and Detection Strategies

The robust analysis of "this compound" in various matrices necessitates the use of sophisticated separation and detection techniques. While specific methods dedicated exclusively to this compound are not extensively documented in publicly available literature, established analytical strategies for analogous aniline derivatives, including other fluoroanilines and dimethylanilines, provide a strong foundation for its determination. These methods primarily revolve around chromatographic separation coupled with sensitive detection systems, ensuring both high selectivity and low detection limits.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the premier separation techniques for aniline compounds. The choice between GC and HPLC often depends on the volatility and thermal stability of the analyte and the complexity of the sample matrix. For detection, mass spectrometry (MS) is frequently paired with both GC and HPLC to provide definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like "this compound". In this technique, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. Following separation, the analyte is fragmented and detected by a mass spectrometer, which provides a unique mass spectrum that acts as a chemical fingerprint.

For related compounds such as 2,4-dimethylaniline, GC methods have been developed that could be adapted. For instance, a typical GC-MS setup for dimethylaniline isomers might employ a non-polar or medium-polarity capillary column. The operating conditions, including injector temperature, oven temperature program, and carrier gas flow rate, would be optimized to achieve good chromatographic resolution from potential isomers and matrix components.

A study on the analysis of various aniline derivatives in groundwater utilized GC-MS and provided insights into potential analytical parameters. While "this compound" was not among the tested analytes, the general approach is applicable. The use of an internal standard is crucial for accurate quantification to compensate for variations in sample injection and instrument response.

Parameter Typical Value for Aniline Derivatives
Column Phenyl-methyl polysiloxane (e.g., DB-5ms)
Injector Temperature 250 °C
Oven Program Initial temp. 50°C, ramp to 280°C
Carrier Gas Helium
Detector Mass Spectrometer (Electron Ionization)
Internal Standard 3-Chloro-4-fluoroaniline

This table presents typical GC-MS parameters for the analysis of aniline derivatives, which can be adapted for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile or thermally labile aniline derivatives, or for samples in aqueous matrices, HPLC coupled with mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS-MS), is the method of choice. This technique separates compounds based on their partitioning between a mobile liquid phase and a stationary solid phase. Electrospray ionization (ESI) is a common interface to introduce the separated compounds into the mass spectrometer.

LC-MS/MS offers high selectivity and sensitivity through the use of Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion of the target analyte is selected and fragmented, and then one or more specific product ions are monitored. This highly specific detection minimizes matrix interference. A study on aniline derivatives in groundwater demonstrated the effectiveness of LC-MS/MS with ESI+ for quantification. The MRM parameters, including precursor and product ions, declustering potential, and collision energy, are optimized for each specific compound to achieve the best sensitivity and specificity.

Parameter Typical Value for Aniline Derivatives
Column C18 reversed-phase
Mobile Phase Gradient of water and methanol/acetonitrile with formic acid
Ionization Source Electrospray Ionization (ESI), positive mode
Detection Mode Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 4500 V
Desolvation Temp. 450 °C

This table presents typical LC-MS/MS parameters for the analysis of aniline derivatives, which can be adapted for this compound.

The separation of isomers can be a significant challenge in the analysis of substituted anilines. For instance, the chromatographic separation of 2,4- and 2,6-dimethylaniline (B139824) can be difficult with gas chromatography. However, LC-MS/MS has shown the capability to separate and quantify individual isomers, such as 2,4- and 3,4-dimethylaniline (B50824). This highlights the importance of method development and optimization to ensure accurate identification and quantification when dealing with complex mixtures of isomers.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to determining the three-dimensional structure and energetic landscape of a molecule. These calculations solve the Schrödinger equation, or its approximations, to find the most stable arrangement of atoms (the optimized geometry) and the associated energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. asianpubs.org It offers a good balance between accuracy and computational cost, making it suitable for studying substituted anilines.

For 3-Fluoro-2,4-dimethylaniline, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry. asianpubs.org This process determines key structural parameters. Based on studies of similar molecules, such as various fluoroaniline (B8554772) isomers and N,N-dimethylaniline, the calculations would likely reveal the planarity or near-planarity of the benzene (B151609) ring, with the amino group and substituents causing minor deviations. asianpubs.orgresearchgate.net The inclusion of substituents like fluorine and methyl groups influences the charge distribution and, consequently, the structural parameters of the aniline (B41778) core. globalresearchonline.net

Table 1: Illustrative Geometrical Parameters for Substituted Anilines (Computed via DFT) Note: This table presents typical data obtained for similar molecules, as specific published data for this compound is scarce. The values are for illustrative purposes.

ParameterAniline (Illustrative)2,4-Difluoroaniline (B146603) (Illustrative) researchgate.net
C-N Bond Length (Å)~1.40~1.39
C-F Bond Length (Å)N/A~1.35
C-C (ring) Bond Length (Å)~1.39~1.38-1.40
C-N-H Bond Angle (°)~113~114
Ring C-C-C Angle (°)~120~118-121

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely on first principles without using experimental data for parametrization. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. While computationally more demanding than DFT, they can provide highly accurate results for molecular energetics. materialsciencejournal.orgresearchgate.net

An ab initio study of this compound would provide a rigorous calculation of its ground state energy, dipole moment, and vibrational frequencies. researchgate.net Comparing results from different levels of theory (e.g., HF vs. MP2) allows for an assessment of the role of electron correlation in describing the molecule's properties accurately. For aniline and its derivatives, ab initio methods have been used to perform detailed vibrational analysis, assigning calculated frequencies to specific bond stretches, bends, and torsions. materialsciencejournal.org

Electronic Structure and Reactivity Descriptors

Beyond molecular geometry, computational methods are crucial for understanding the electronic properties that govern a molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. researchgate.netnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. thaiscience.info

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, reflecting its electron-donating nature. The LUMO would likely be distributed over the aromatic ring's antibonding π* orbitals. The presence of electron-donating methyl groups and the electron-withdrawing fluorine atom will modulate the energies of these orbitals. researchgate.net Computational studies on similar molecules like 2,4-difluoroaniline have calculated a HOMO-LUMO gap of approximately 5.22 eV, indicating high chemical stability. researchgate.net

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors Note: This table is based on general principles and data from related aniline derivatives to illustrate the type of information generated.

ParameterIllustrative Value (eV)Description
EHOMO~ -5.5 to -6.5Energy of the highest occupied molecular orbital
ELUMO~ -0.5 to -1.5Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap (ΔE)~ 4.5 to 5.5Indicator of chemical stability and reactivity thaiscience.info
Ionization Potential (I)~ 5.5 to 6.5Energy required to remove an electron (approximated by -EHOMO)
Electron Affinity (A)~ 0.5 to 1.5Energy released when an electron is added (approximated by -ELUMO)
Chemical Hardness (η)~ 2.2 to 2.8Resistance to change in electron distribution ( (I-A)/2 ) researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Red regions signify negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) and are prone to nucleophilic attack. thaiscience.info

For this compound, the MEP map would show the most negative potential (red) concentrated around the highly electronegative fluorine atom and, to a lesser extent, the nitrogen atom of the amino group. The hydrogen atoms of the amino group and methyl groups would exhibit positive potential (blue). This visualization helps predict sites for intermolecular interactions and chemical reactions. thaiscience.info

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy. conicet.gov.ar This analysis is particularly useful for understanding hyperconjugation and charge delocalization. researchgate.net

Reaction Mechanism Elucidation through Computational Simulations

No computational studies detailing the elucidation of reaction mechanisms involving this compound were found.

Transition State Characterization

There is no available research that characterizes the transition states for reactions of this compound.

Solvation Models in Mechanistic Predictions

No publications were identified that apply specific solvation models to predict the reaction mechanisms of this compound.

Derivatization Strategies and Analytical Method Development

Chemical Derivatization for Enhanced Chromatographic Separation

In gas chromatography (GC), the volatility and thermal stability of an analyte are paramount for successful analysis. While 3-Fluoro-2,4-dimethylaniline is amenable to GC analysis, its polarity can lead to peak tailing and adsorption on the chromatographic column, especially at trace levels. Chemical derivatization addresses these issues by converting the polar amine group into a less polar, more volatile functional group.

Acylation is a common derivatization technique for primary and secondary amines. Reagents such as acetic anhydride or fluorinated anhydrides react with the amine group to form stable amide derivatives. This process reduces the compound's polarity, leading to improved peak shape, reduced adsorption, and better separation from matrix interferences. For instance, the formation of N-trifluoroacetyl derivatives of aniline (B41778) isomers has been shown to significantly improve their separation and determination by gas chromatography. nih.gov

For High-Performance Liquid Chromatography (HPLC), derivatization can be used to alter the analyte's retention characteristics. By introducing a non-polar functional group, the retention of the analyte on a reversed-phase column (e.g., C18) can be modified, allowing for better separation from other components in a complex mixture.

Derivatizing Agents for Improved Spectroscopic Detectability

Beyond improving chromatographic separation, derivatization is a powerful tool for enhancing the response of an analyte to a specific detector. This is particularly important when analyzing trace amounts of this compound.

For trace analysis using Gas Chromatography, the Electron Capture Detector (ECD) offers exceptional sensitivity towards electrophilic compounds, particularly those containing halogens. Derivatizing this compound with reagents that introduce multiple fluorine atoms makes the resulting molecule highly responsive to the ECD.

Fluorinated acylating reagents, such as anhydrides, are ideal for this purpose. These reagents react with the amine group to form stable, volatile, and highly fluorinated derivatives. gcms.cz The high electron affinity of the polyfluorinated acyl group results in a significantly enhanced signal in the ECD, allowing for very low detection limits. While the detector's response to halogens typically follows the order I > Br > Cl >> F, the ability to incorporate a large number of fluorine atoms through derivatization makes fluorinated reagents highly effective. researchgate.net The resulting derivatives are also suitable for analysis by Mass Spectrometry (MS), often providing characteristic fragmentation patterns that aid in structural confirmation.

Table 1: Common Fluorinated Acylating Reagents for GC-ECD Analysis

Derivatizing AgentAbbreviationDerivative FormedKey Advantages
Trifluoroacetic AnhydrideTFAATrifluoroacetamideHighly reactive and volatile, good for FID and ECD detection. gcms.cz
Pentafluoropropionic AnhydridePFPAPentafluoropropionamideProvides good sensitivity for trace analysis with ECD. gcms.cz
Heptafluorobutyric AnhydrideHFBAHeptafluorobutyramideOffers the highest sensitivity among common fluorinated anhydrides for ECD. gcms.cz

This table is interactive. Users can sort and filter the data.

In HPLC, derivatization is often employed to attach a chromophore (a UV-absorbing group) or a fluorophore (a fluorescent group) to the analyte molecule. This is beneficial when the native molecule, like this compound, has weak UV absorbance or does not fluoresce, thus limiting the sensitivity of UV or fluorescence detectors.

Pre-column derivatization involves reacting the analyte with a tagging reagent before injection into the HPLC system.

Fluorescent Reagents: Reagents like Dansyl Chloride (DNS-Cl) and Dabsyl Chloride react with the primary amine of this compound to form intensely fluorescent sulfonamide derivatives. These derivatives can be detected at very low concentrations using a fluorescence detector. Another example is the use of coumarin-based sulfonyl chlorides, which react with anilines under mild conditions to yield highly fluorescent sulfonamides, separable by reversed-phase HPLC. researchgate.net

UV-Active Reagents: For UV detection, reagents that introduce a strongly absorbing aromatic or heterocyclic moiety can be used to increase the molar absorptivity of the derivative at a convenient wavelength, thereby enhancing the detector's response.

Table 2: Tagging Reagents for HPLC Analysis of Amines

ReagentAbbreviationDetection MethodDerivativeReaction Conditions
Dansyl ChlorideDNS-ClFluorescenceFluorescent SulfonamideAlkaline pH, heating
Dabsyl Chloride---UV-VisibleColored Azo-SulfonamideAlkaline pH, heating
4-Chloro-7-nitro-2,1,3-benzoxadiazoleNBD-ClFluorescenceFluorescent BenzoxadiazoleNeutral/Alkaline pH, heating
Coumarin 6-SO₂Cl---FluorescenceFluorescent SulfonamidepH 9.0, ambient temperature. researchgate.net

This table is interactive. Users can sort and filter the data.

Applications in Complex Matrix Analysis

The determination of this compound in environmental or industrial samples presents a significant challenge due to the complexity of the sample matrix. Effective sample preparation is crucial to isolate the analyte from interfering substances and to concentrate it to a level suitable for detection.

The choice of extraction technique depends on the nature of the sample matrix (e.g., water, soil, industrial effluent) and the concentration of the analyte.

Liquid-Liquid Extraction (LLE): A conventional method where the sample is extracted with an immiscible organic solvent. By adjusting the pH of the aqueous sample, the aniline can be converted between its neutral and ionic forms to facilitate its transfer into the organic phase.

Solid-Phase Extraction (SPE): This technique uses a solid sorbent packed in a cartridge to retain the analyte from a liquid sample. The analyte is then eluted with a small volume of a suitable solvent. SPE offers advantages over LLE, including higher enrichment factors, lower solvent consumption, and cleaner extracts.

Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized extraction technique that involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. nih.gov This creates a cloudy solution with a very large surface area between the fine droplets of the extraction solvent and the aqueous sample, leading to rapid extraction of the analyte. The enriched extraction solvent is then collected by centrifugation for analysis. This method can be combined with simultaneous derivatization, streamlining the sample preparation process. nih.gov

Once an analytical method is developed, it must be validated to ensure its reliability, accuracy, and precision for the intended application. Method validation for the quantification of this compound, typically by HPLC or GC, involves assessing several key parameters. nih.gov

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (R²) of the calibration curve, which should ideally be >0.999. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovered is calculated. Recoveries for aniline derivatives in water have been reported in the range of 87.5% to 101.4%. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For aniline derivatives in water, LOQs in the range of 0.07 to 0.21 µg/mL have been achieved using HPLC.

Advanced Synthetic Applications of 3 Fluoro 2,4 Dimethylaniline in Chemical Research

Role as a Precursor in Complex Organic Synthesis

As an organic intermediate, 3-Fluoro-2,4-dimethylaniline serves as a versatile starting material. The primary amine group allows for a variety of classical transformations, including diazotization, acylation, and condensation reactions, which are fundamental to building more complex molecular architectures.

Fluorinated anilines are critical components in modern medicinal chemistry. The introduction of fluorine into a drug candidate can significantly enhance its pharmacological profile. Although specific examples detailing the use of this compound are not prominent in available literature, its isomers and related structures are key precursors to important active pharmaceutical ingredients (APIs). For instance, other fluoro-methylaniline derivatives are instrumental in synthesizing a range of therapeutics, from antiviral to anticancer agents. The unique substitution pattern of this compound makes it a candidate for the development of new chemical entities where precise control over steric and electronic properties is required.

Table 1: Related Fluoro-Aniline Derivatives in Pharmaceutical Synthesis

Compound Name Application / Intermediate for
3-Fluoro-4-methylaniline Preparation of Ixekizumab
4-Fluoro-3-methylaniline Synthesis of various therapeutic agents

In the agrochemical sector, the development of effective and selective herbicides, insecticides, and fungicides often relies on fluorinated aromatic compounds. The fluorine atom can increase the biological efficacy and metabolic stability of a pesticide. Isomeric and related dimethylanilines are used in the production of certain pesticides. By analogy, this compound could serve as a valuable precursor for novel crop protection agents, where its specific substitution pattern could lead to new modes of action or improved environmental profiles.

Integration into Material Science Research

The application of fluorinated compounds extends into material science, where they are used to create materials with specialized properties.

Aniline (B41778) derivatives can be polymerized to form polyaniline, a conductive polymer. The properties of polyaniline can be tuned by introducing substituents onto the aniline monomer. Research has been conducted on the synthesis and characterization of poly(fluoroaniline)s from various fluorine-substituted aniline monomers. These polymers can exhibit unique thermal, chemical, and electrical properties. This compound could theoretically be used as a monomer or co-monomer to synthesize novel polyanilines with tailored conductivity, solubility, and processing characteristics for applications in electronics, sensors, or anti-corrosion coatings.

Aromatic amines are often used as building blocks for organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing. The luminescent properties of MOFs can originate from the organic linkers. While there is no specific literature detailing the use of this compound in MOFs, a related compound, 3-Fluoro-4-morpholinoaniline, is used as an intermediate for carbon nanodots, where the fluorinated aniline component helps tune the emission wavelength. This suggests that ligands derived from this compound could be incorporated into MOFs or other coordination polymers to create new luminescent materials.

Exploration in Specialty Chemical Synthesis

Beyond large-scale applications, this compound is a reagent for specialty chemical synthesis. Its structure is suitable for creating complex, custom-synthesized molecules for research and development purposes. This includes its use in the synthesis of dyes and other fine chemicals where specific chromophoric or material properties are desired. The reactivity of the aniline group, combined with the modifying effects of the fluorine and methyl substituents, allows chemists to construct novel molecular scaffolds for a wide range of scientific investigations.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 3-Fluoro-2,4-dimethylaniline, and how can reaction conditions be optimized?

  • Methodology : Substitution reactions are commonly employed. For example, bromination of dimethylaniline derivatives using liquid bromine under controlled temperatures (e.g., 0–5°C) and reaction times (4–6 hours) maximizes yield while minimizing side products. Pyridine can enhance selectivity for para-substitution in aromatic systems .
  • Key Data :

Reaction ParameterOptimal Range
Temperature0–5°C
Reaction Time4–6 hours
Catalyst/AdditivePyridine

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodology : X-ray crystallography and NMR spectroscopy are standard. For example, X-ray studies of analogous brominated anilines reveal intermolecular hydrogen bonding and π-interactions that stabilize crystal packing .
  • Key Tools :

  • XRD : Resolves spatial arrangement and bond angles.
  • ¹H/¹³C NMR : Assigns signals based on substituent effects (e.g., fluorine-induced deshielding).

Q. What are the solubility and stability profiles of this compound under varying conditions?

  • Methodology : Solubility is tested in polar (e.g., ethanol, DMSO) and nonpolar solvents (e.g., hexane). Stability assays under heat (e.g., TGA) or light exposure assess degradation pathways.
  • Insight : Methyl and fluorine groups reduce polarity, favoring solubility in organic solvents. Stability is enhanced at low temperatures (2–8°C) in inert atmospheres .

Advanced Research Questions

Q. How do electron-donating/withdrawing substituents influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?

  • Methodology : Computational DFT studies predict regioselectivity. Experimentally, nitration or sulfonation reactions are performed to compare substitution patterns.
  • Example : Fluorine (electron-withdrawing) directs incoming electrophiles to meta positions, while methyl groups (electron-donating) activate ortho/para positions. Competing effects require kinetic vs. thermodynamic control analysis .

Q. What catalytic systems improve the efficiency of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with ligand optimization (e.g., SPhos) enhance coupling yields. Sn-modified Pt/C catalysts improve hydrogenation selectivity in related aniline derivatives .
  • Key Data :

Catalyst SystemReaction YieldSelectivity
Pd(PPh₃)₄/SPhos85–92%>90%
PtSn/C (1.5 MPa H₂, 70°C)95% conversion88%

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for fluorinated anilines?

  • Methodology :

Validate purity via HPLC or GC-MS.

Compare experimental data with computational predictions (e.g., Gaussian NMR simulations).

Replicate synthesis under standardized conditions to isolate solvent or pH effects .

Q. What role does this compound play in designing bioactive compounds (e.g., agrochemicals or pharmaceuticals)?

  • Case Study : Derivatives like N-(3-pentyl)-3,4-dimethylaniline are key intermediates in pendimethalin, a broad-spectrum herbicide. Fluorine enhances metabolic stability and lipophilicity, improving bioavailability .
  • Design Strategy :

  • Introduce fluorinated anilines as building blocks in lead optimization.
  • Assess bioactivity via in vitro enzyme inhibition assays (e.g., acetylcholinesterase for neuroactive compounds) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the melting point of this compound derivatives?

  • Root Cause : Polymorphism or impurities from incomplete purification.
  • Resolution :

  • Recrystallize using multiple solvents (e.g., ethanol/water vs. hexane).
  • Characterize polymorphs via DSC and PXRD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.